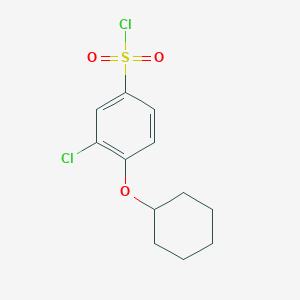

3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride

描述

属性

IUPAC Name |

3-chloro-4-cyclohexyloxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O3S/c13-11-8-10(18(14,15)16)6-7-12(11)17-9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXXAKOQXBKEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041531-84-3 | |

| Record name | 3-chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The preparation of 3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride typically involves:

- Starting Material Selection: The synthesis begins with a suitably substituted benzene derivative, such as 3-chloro-4-(cyclohexyloxy)benzene or its analogs.

- Introduction of the Sulfonyl Chloride Group: This is commonly achieved by sulfonation followed by chlorination, often using chlorosulfonic acid or thionyl chloride.

- Purification: The crude product is purified by distillation or recrystallization to obtain the high-purity sulfonyl chloride.

Detailed Preparation Methods

Sulfonation and Chlorination Using Chlorosulfonic Acid

A widely used method for synthesizing benzene sulfonyl chlorides involves direct sulfonation of the aromatic substrate with chlorosulfonic acid. The process includes:

- Reaction Conditions:

- Controlled addition of chlorosulfonic acid to the aromatic substrate under stirring.

- Temperature maintained typically between 20–30°C to avoid excessive side reactions.

- Reaction time ranges from 1 to 3 hours for complete conversion.

- Mechanism: The electrophilic sulfonyl chloride group is introduced by substitution of a hydrogen atom on the aromatic ring with the chlorosulfonyl group.

- Byproduct Management: Hydrogen chloride gas is generated and can be absorbed in water to produce hydrochloric acid.

- Post-Reaction Treatment: The reaction mixture is subjected to acid pickling and washing steps to remove impurities.

- Purification: Vacuum distillation at 200–250°C under reduced pressure (around -0.098 MPa) yields high-purity sulfonyl chloride.

Example Data from Patent CN105753751A:

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Sulfonation | Molar ratio chlorosulfonic acid:substrate = 3.8–4.3:1; Temp = 20–30°C; Time = 1–3 h; Stirring speed = 100–300 rpm | Controlled dropwise addition of substrate |

| Sodium chloride addition | 8–10 g NaCl added; Isothermal reaction 10–30 min at 20°C; Stirring at 300 rpm | Enhances yield by reacting with byproducts |

| Acid pickling | Acid concentration 50–60% (HCl, H2SO4, or spent acid); Temp < 30°C; Time 20–40 min | Removes residual impurities |

| Washing | Distilled water washing; phase separation | Removes acid residues |

| Vacuum distillation | 200–250°C under vacuum (-0.098 MPa) | Collect fraction at 150°C for pure product |

| Yield | 85–92% | High yield and purity achieved |

This method is notable for its simplicity, safety improvements by controlled hydrogen chloride management, and economic benefits due to hydrochloric acid recovery.

Alternative Method Using Thionyl Chloride and Sultones

Another synthetic approach involves the reaction of cyclic sulfone derivatives (sultones) with thionyl chloride:

- Procedure:

- React a cyclic thioether (sultone) with freshly distilled thionyl chloride in the presence of catalysts such as dimethylformamide (DMF) or related amides.

- The reaction temperature is maintained between 40 and 150°C, often optimized around 60–80°C.

- Gas evolution (SO2, HCl) occurs, indicating sulfonyl chloride formation.

- Excess thionyl chloride is removed by vacuum distillation.

- Purification: The crude sulfonyl chloride is purified by fractional distillation under high vacuum.

- Yields: Typically high, ranging from 69% to 98% depending on reaction conditions and catalysts.

Representative Example from Patent US3641140A:

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1,3-Propanesultone + Thionyl chloride + DMF | 70°C for 3 h; vacuum distillation | 98 | High purity sulfonyl chloride obtained |

| 1,3-Propanesultone + Thionyl chloride + Dimethylacetamide | 60–80°C for 3 h; vacuum distillation | 69 | Moderate yield |

| 1,4-Butanesultone + Thionyl chloride + DMF | 70–80°C for 3 h; vacuum distillation | Not specified | Similar procedure for longer chain sultone |

This method is versatile for preparing various chloroalkane sulfonyl chlorides and can be adapted for aromatic derivatives with appropriate modifications.

Comparative Analysis of Preparation Methods

| Feature | Chlorosulfonic Acid Method | Thionyl Chloride + Sultone Method |

|---|---|---|

| Starting Materials | Aromatic hydrocarbon + chlorosulfonic acid | Cyclic sulfone (sultone) + thionyl chloride |

| Reaction Temperature | Mild (20–30°C) | Moderate to high (40–150°C) |

| Reaction Time | 1–3 hours | 3 hours or more |

| Byproduct Management | HCl gas absorbed as hydrochloric acid | SO2 and HCl gases evolved |

| Purification | Vacuum distillation at 200–250°C | Vacuum fractional distillation |

| Yield | 85–92% | 69–98% (varies with catalyst and conditions) |

| Safety Considerations | Controlled HCl evolution, safer | Requires handling of thionyl chloride and gases |

| Scalability | Industrially feasible | Industrially feasible |

Research Findings and Notes

- The presence of the cyclohexyloxy substituent imparts unique steric and electronic effects that influence the reactivity and stability of the sulfonyl chloride group, requiring careful control of reaction parameters to maximize yield and purity.

- The addition of sodium chloride during the sulfonation step can react with byproducts, improving yield and reducing impurities.

- The controlled addition rate of the aromatic substrate and temperature regulation during sulfonation are critical to avoid side reactions and ensure high purity.

- Vacuum distillation is essential for isolating the pure sulfonyl chloride, as it prevents decomposition and removes residual acids and solvents effectively.

- The synthetic routes described avoid excessive generation of hazardous gases by incorporating absorption systems, improving safety and environmental impact.

Summary Table of Optimal Preparation Conditions

| Parameter | Optimal Range/Value | Remarks |

|---|---|---|

| Molar ratio (chlorosulfonic acid:substrate) | 3.8–4.3 : 1 | Ensures complete sulfonation |

| Reaction temperature | 20–30°C | Prevents side reactions |

| Reaction time | 1–3 hours | Complete conversion |

| Stirring speed | 100–300 rpm | Uniform mixing |

| Sodium chloride addition | 8–10 g | Enhances yield |

| Acid pickling concentration | 50–60% (HCl, H2SO4, or spent acid) | Removes impurities |

| Pickling temperature | <30°C | Avoids decomposition |

| Pickling time | 20–40 minutes | Sufficient impurity removal |

| Vacuum distillation temperature | 200–250°C | Purification step |

| Vacuum pressure | ~0.1 MPa (reduced pressure) | Prevents thermal decomposition |

| Yield | 85–92% | High efficiency |

化学反应分析

Types of Reactions:

Substitution Reactions: 3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane) at room temperature or under reflux conditions.

Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) can be used under appropriate conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thioesters.

科学研究应用

Reactivity

3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride is highly electrophilic due to the sulfonyl chloride group, making it susceptible to nucleophilic attack. This property allows it to participate in various chemical reactions:

- Nucleophilic Substitution Reactions : The sulfonyl chloride can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide derivatives.

- Formation of Specialty Polymers : It can be utilized in the production of specialty polymers where further functionalization is required.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution makes it valuable for creating complex molecular architectures.

Drug Development

This compound is instrumental in the development of sulfonamide-based drugs. These drugs exhibit antibacterial, antifungal, and anti-inflammatory properties, making them significant in therapeutic applications.

Material Science

In material science, this compound is used for producing specialty polymers and resins. The reactive sulfonyl chloride group allows for further modification and functionalization of materials, which can enhance their properties for specific applications.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Synthesis of Sulfonamide Drugs | To evaluate the efficiency of this compound in drug synthesis | Demonstrated high yields in reactions with various amines to form biologically active sulfonamides |

| Polymer Functionalization | Investigate the use of sulfonyl chlorides in polymer chemistry | Showed that incorporating this compound led to enhanced thermal stability and reactivity in synthesized polymers |

作用机制

The mechanism of action of 3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the compound acts as an electrophile, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

相似化合物的比较

Comparison with Structurally Similar Sulfonyl Chlorides

Substituent Effects on Reactivity and Physicochemical Properties

The table below summarizes key differences between 3-chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride and selected analogs:

*Calculated based on molecular formula.

†PubChem entry () lacks accessible data.

‡CAS from Enamine Ltd catalogue ().

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethoxy group in the analog from significantly increases electrophilicity at the sulfur atom, making it more reactive toward nucleophiles compared to the cyclohexyloxy derivative .

- Lipophilicity : The cyclohexyl group enhances lipophilicity (logP ~3.5–4.0 estimated), which may improve membrane permeability in biological applications but reduce aqueous solubility .

Analytical Characterization:

生物活性

3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential therapeutic applications, including its role as a sodium channel inhibitor and its effects on various biological pathways.

The structural formula of this compound can be represented as follows:

This compound features a chlorine atom, a cyclohexyloxy group, and a sulfonyl chloride functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Sodium Channel Inhibition : This compound has been identified as a selective inhibitor of voltage-gated sodium channels, particularly Nav1.7, which is implicated in pain signaling pathways. By inhibiting these channels, the compound may reduce nociceptive signaling and provide analgesic effects .

- Enzyme Interaction : Similar compounds have shown potential in modulating the activity of various enzymes, including proteases and kinases. The sulfonyl chloride moiety may facilitate covalent bonding with nucleophiles at the active sites of these enzymes, altering their function .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have explored the biological implications of this compound:

- Pain Management Study : In a preclinical model, administration of this compound demonstrated significant analgesic effects in neuropathic pain models, correlating with its sodium channel inhibition properties. The study noted a reduction in pain behavior scores compared to controls .

- Cancer Cell Line Investigation : Research involving various cancer cell lines indicated that treatment with this compound led to increased cell death rates through apoptosis. The mechanism was linked to the inhibition of specific signaling pathways that promote cell survival .

- Antimicrobial Efficacy Assessment : A series of antimicrobial tests showed that this compound exhibited notable antibacterial activity against Gram-positive bacteria, suggesting potential applications in infection control .

常见问题

Q. What are the recommended synthetic routes for preparing 3-chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride?

The synthesis typically involves sulfonation and subsequent chlorination of a substituted benzene precursor. A general approach includes:

- Sulfonation : Reacting 3-chloro-4-(cyclohexyloxy)benzene with chlorosulfonic acid under controlled conditions to form the sulfonic acid intermediate.

- Chlorination : Treating the sulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid group to a sulfonyl chloride.

Key parameters include maintaining anhydrous conditions and temperatures between 0–5°C during chlorination to minimize side reactions. Characterization via ¹H/¹³C NMR and LCMS (e.g., [M+H]+ ion detection) is critical to confirm purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), cyclohexyloxy protons (δ 1.2–2.5 ppm), and sulfonyl chloride functionality.

- LCMS : Confirm molecular weight (e.g., [M+H]+ or [M-Cl]+ fragments) and detect impurities.

- Elemental Analysis : Verify C, H, S, and Cl content against theoretical values.

- HPLC : Assess purity using reverse-phase columns with UV detection (λ = 254 nm) .

Q. What are the common nucleophilic reactions involving the sulfonyl chloride group in this compound?

The sulfonyl chloride group reacts with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioesters, respectively. For example:

- Sulfonamide Formation : React with primary amines (e.g., R-NH₂) in dichloromethane (DCM) or THF, using a base (e.g., triethylamine) to scavenge HCl.

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR spectroscopy to track the disappearance of the sulfonyl chloride peak (~1370 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in sulfonamide derivatization?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance reactivity.

- Temperature Control : Conduct reactions at 0–25°C to balance reactivity and side-product formation.

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution.

- Post-Reaction Workup : Extract unreacted starting materials using ethyl acetate/water partitioning, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Hydrolysis Sensitivity : The sulfonyl chloride group hydrolyzes in humid environments to form sulfonic acid. Store under inert gas (N₂/Ar) in airtight containers with desiccants (e.g., molecular sieves).

- Thermal Decomposition : Avoid temperatures >40°C; refrigerate at 2–8°C for long-term storage.

- Analytical Monitoring : Periodically test stored samples via FTIR or NMR to detect hydrolysis (appearance of -SO₃H peaks at ~1200 cm⁻¹ or δ 10–12 ppm in ¹H NMR) .

Q. How can computational modeling predict reactivity patterns of this compound?

- DFT Calculations : Use Gaussian or ORCA software to model transition states for sulfonyl chloride reactions. Parameters include bond dissociation energies (S-Cl vs. C-Cl) and Fukui indices to identify electrophilic sites.

- Solvent Effects : Apply COSMO-RS to simulate solvent polarity impacts on reaction kinetics.

- Comparative Studies : Compare with analogs (e.g., 4-methylbenzene-1-sulfonyl chloride) to predict substituent effects on reactivity .

Q. What analytical methods resolve contradictions in spectroscopic data for derivatives?

- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion assignments (e.g., distinguishing [M+Na]+ from isobaric impurities).

- 2D NMR (HSQC, HMBC) : Clarify ambiguous proton-carbon correlations in complex derivatives.

- X-ray Crystallography : Confirm absolute configuration of crystalline derivatives, resolving disputes over regioisomerism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。